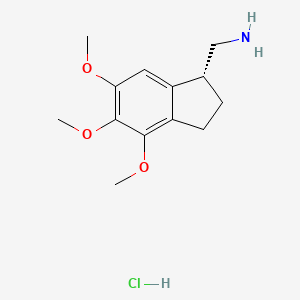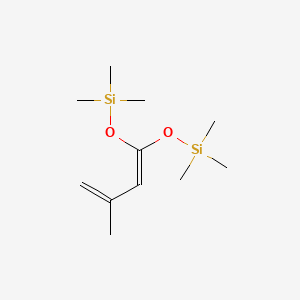
3-(2'-Methylpiperidino)propyl p-isopentylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2’-Methylpiperidino)propyl p-isopentylbenzoate is a chemical compound with the molecular formula C21H33NO2 and a molar mass of 331.49 g/mol . This compound is known for its unique structural properties, which include a piperidine ring and a benzoate ester group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Methylpiperidino)propyl p-isopentylbenzoate typically involves the esterification of benzoic acid derivatives with piperidine derivatives. One common method includes the reaction of 4-(3-methylbutyl)benzoic acid with 3-(2-methyl-1-piperidinyl)propanol under acidic conditions to form the ester bond . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of 3-(2’-Methylpiperidino)propyl p-isopentylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2’-Methylpiperidino)propyl p-isopentylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine or benzoate derivatives.
Scientific Research Applications
3-(2’-Methylpiperidino)propyl p-isopentylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2’-Methylpiperidino)propyl p-isopentylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2’-Methylpiperidino)propyl p-isobutylbenzoate
- 3-(2’-Methylpiperidino)propyl p-isopropylbenzoate
- 3-(2’-Methylpiperidino)propyl p-isobutylphenylacetate
Uniqueness
3-(2’-Methylpiperidino)propyl p-isopentylbenzoate is unique due to its specific structural features, such as the presence of the piperidine ring and the isopentyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
63916-91-6 |
|---|---|
Molecular Formula |
C21H33NO2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 4-(3-methylbutyl)benzoate |
InChI |
InChI=1S/C21H33NO2/c1-17(2)8-9-19-10-12-20(13-11-19)21(23)24-16-6-15-22-14-5-4-7-18(22)3/h10-13,17-18H,4-9,14-16H2,1-3H3 |
InChI Key |
SVWGJWSFYJTBFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



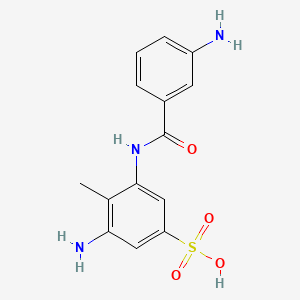


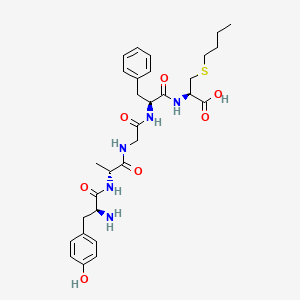
![2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-](/img/structure/B13779775.png)
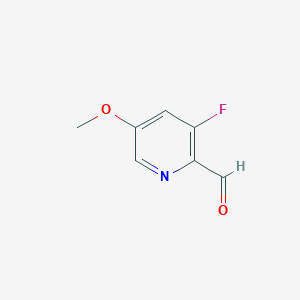
![Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-](/img/structure/B13779788.png)
![3-[[3-[[4-[[3-[[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;3-[[5-[[4-[[3-[[4,6-bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;hydron;2-hydroxypropanoic acid;iron](/img/structure/B13779790.png)
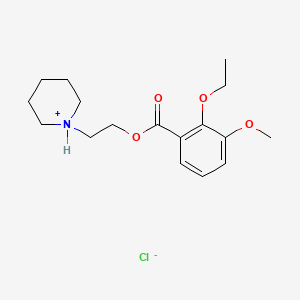
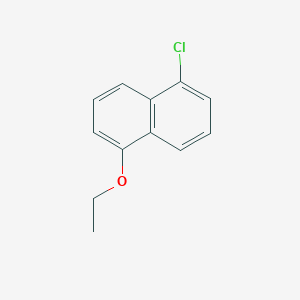
![3-[2-[(Z)-2-[(E)-[3-(2-carboxyethyl)-5-chloro-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-5-chloro-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13779818.png)
